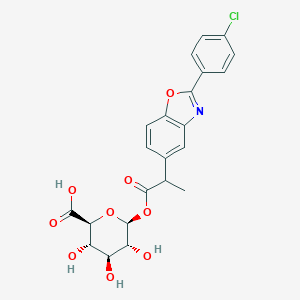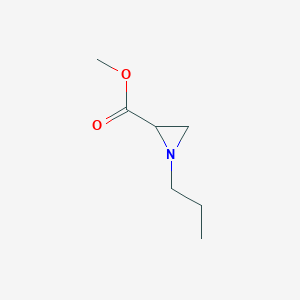
2-Ethyl-3-methylquinoxalin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methylquinoxalin-5-amine (EMQA) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMQA is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound that has been extensively studied for its diverse biological activities. EMQA exhibits unique properties that make it a promising candidate for various research applications, including drug discovery, biochemistry, and biotechnology.
Mechanism Of Action
The mechanism of action of 2-Ethyl-3-methylquinoxalin-5-amine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in disease progression, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. 2-Ethyl-3-methylquinoxalin-5-amine has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical And Physiological Effects
2-Ethyl-3-methylquinoxalin-5-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethyl-3-methylquinoxalin-5-amine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of enzymes involved in disease progression. 2-Ethyl-3-methylquinoxalin-5-amine has also been shown to have protective effects against oxidative stress and neurodegeneration.
Advantages And Limitations For Lab Experiments
2-Ethyl-3-methylquinoxalin-5-amine has several advantages for use in laboratory experiments. It is a stable and relatively simple compound that can be easily synthesized in high purity. 2-Ethyl-3-methylquinoxalin-5-amine is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, 2-Ethyl-3-methylquinoxalin-5-amine has some limitations, including its potential toxicity at high concentrations and its limited solubility in organic solvents.
Future Directions
There are several potential future directions for research on 2-Ethyl-3-methylquinoxalin-5-amine. One promising area is in the development of new drugs for the treatment of cancer and other diseases. 2-Ethyl-3-methylquinoxalin-5-amine has been shown to have significant activity against cancer cells in vitro, and further studies are needed to investigate its potential as a therapeutic agent in vivo. Another area of research is in the development of new biotechnological applications for 2-Ethyl-3-methylquinoxalin-5-amine, including the development of biosensors and other diagnostic tools. Finally, further studies are needed to investigate the potential toxicity and safety of 2-Ethyl-3-methylquinoxalin-5-amine, particularly at high concentrations.
Synthesis Methods
2-Ethyl-3-methylquinoxalin-5-amine can be synthesized through various methods, including the condensation of 2-ethyl-3-methylquinoxaline with hydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethyl-3-methylquinoxaline with nitrous acid, followed by reduction with sodium borohydride. These methods have been reported to yield high purity 2-Ethyl-3-methylquinoxalin-5-amine with good yields.
Scientific Research Applications
2-Ethyl-3-methylquinoxalin-5-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications is in drug discovery, where 2-Ethyl-3-methylquinoxalin-5-amine has been shown to exhibit significant activity against various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-Ethyl-3-methylquinoxalin-5-amine has also been used in biochemical and biotechnological research, where it has been shown to have a variety of effects on cellular processes, including the regulation of gene expression and the modulation of enzyme activity.
properties
CAS RN |
126987-99-3 |
|---|---|
Product Name |
2-Ethyl-3-methylquinoxalin-5-amine |
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-3-methylquinoxalin-5-amine |
InChI |
InChI=1S/C11H13N3/c1-3-9-7(2)13-11-8(12)5-4-6-10(11)14-9/h4-6H,3,12H2,1-2H3 |
InChI Key |
WXAJZVAOPQVXSP-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC(=C2N=C1C)N |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2N=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)










